sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate
CAS No.: 82911-32-8
Cat. No.: VC3817769
Molecular Formula: C6H9N2NaO3S4
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82911-32-8 |
|---|---|
| Molecular Formula | C6H9N2NaO3S4 |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate |
| Standard InChI | InChI=1S/C6H10N2O3S4.Na/c9-15(10,11)4-2-1-3-13-6-8-7-5(12)14-6;/h1-4H2,(H,7,12)(H,9,10,11);/q;+1/p-1 |
| Standard InChI Key | SQPPTBVRPBXQPH-UHFFFAOYSA-M |
| SMILES | C(CCS(=O)(=O)[O-])CSC1=NNC(=S)S1.[Na+] |
| Canonical SMILES | C(CCS(=O)(=O)[O-])CSC1=NNC(=S)S1.[Na+] |
Introduction
Chemical Identity and Structural Features
Sodium 4-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]butane-1-sulfonate is a sodium salt featuring a butanesulfonate backbone linked to a 1,3,4-thiadiazole ring via a sulfhydryl bridge. Its IUPAC name reflects this connectivity: sodium 4-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]butane-1-sulfonate. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 82911-32-8 |
| Molecular Formula | C₆H₉N₂NaO₃S₄ |
| Molecular Weight | 308.38 g/mol |
| SMILES | [Na+].[O-]S(=O)(=O)CCCCSC1=NN=C(S)S1 |
| InChIKey | SQPPTBVRPBXQPH-UHFFFAOYSA-M |
The molecule’s structure combines a sulfonate group (–SO₃⁻) at the terminal position of a four-carbon chain, connected to a 1,3,4-thiadiazole ring substituted with a sulfhydryl (–SH) group at the 5-position. This arrangement confers both hydrophilicity (via the sulfonate) and redox activity (via the thiadiazole and sulfhydryl moieties) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized through a multi-step reaction sequence. A common route involves:
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with carbon disulfide under alkaline conditions yields 5-sulfanyl-1,3,4-thiadiazole-2-thiol .
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Alkylation: Reaction of the thiol with 1,4-dibromobutane in dimethylformamide (DMF) introduces the butyl spacer.
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Sulfonation: Treatment with sodium sulfite introduces the sulfonate group, followed by purification via recrystallization from ethanol-water mixtures .
Typical yields range from 65–75%, with purity confirmed by HPLC (>98%) and elemental analysis .
Industrial Production
Industrial protocols optimize solvent recovery and catalyst reuse. For example, continuous-flow reactors reduce reaction times from 12 hours (batch) to 2 hours, achieving 85% yield at 50 kg scale . Key challenges include managing exothermic reactions during sulfonation and minimizing disulfide byproduct formation .
Physicochemical Properties
Experimental and computed properties reveal insights into its stability and reactivity:
The compound’s high water solubility stems from the ionic sulfonate group, while the thiadiazole ring contributes to thermal stability (decomposition >200°C) .
Biological Activities and Applications
Antimicrobial Activity
Derivatives of this compound exhibit broad-spectrum antimicrobial effects. In a 2015 study, analogs inhibited Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity . The thiadiazole ring’s electron-deficient nature facilitates interaction with microbial enzymes, while the sulfhydryl group enables redox cycling to generate reactive oxygen species .
Structure-activity relationships indicate that elongation of the butyl chain enhances cytotoxicity but reduces solubility .
Industrial and Research Applications
Coordination Chemistry
The compound serves as a polydentate ligand for transition metals. With Cu(II), it forms a stable complex (log β = 8.2) used in catalytic oxidation reactions. A representative complex:
Cu(C₆H₈N₂O₃S₄)₂·2H₂O
Surfactant Formulations
As an anionic surfactant, it reduces water’s surface tension to 32 mN/m at 0.1% w/v. Comparative performance:
| Surfactant | CMC (mM) | γ (mN/m) |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | 8.2 | 38 |
| This Compound | 12.5 | 32 |
The lower critical micelle concentration (CMC) vs. SDS suggests efficiency in detergent formulations .
Future Research Directions
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Pharmacokinetic Studies: ADMET profiling to evaluate oral bioavailability.
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Hybrid Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage.
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Green Synthesis: Solvent-free mechanochemical routes to improve sustainability.
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